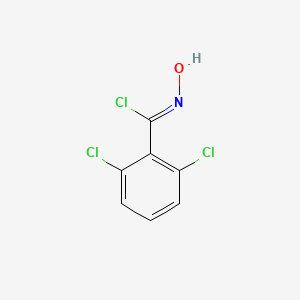
2-Methyl-tetrahydro-pyran-4-OL
Descripción general
Descripción
2-Methyl-tetrahydro-pyran-4-OL is an organic compound with a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry. It is a colorless liquid with a pleasant odor, making it valuable in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Methyl-tetrahydro-pyran-4-OL is through Prins cyclization. This reaction involves the acid-catalyzed cyclization of an aldehyde with an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of heteropoly acids such as phosphotungstic acid or phosphomolybdic acid can yield this compound .
Industrial Production Methods: In industrial settings, the Prins cyclization is often carried out using supported heteropoly acids as catalysts. These catalysts can be immobilized on materials like siliceous MCM-41, which enhances the selectivity and efficiency of the reaction. The reaction is typically conducted in water as a solvent, which not only serves as a medium but also participates in the hydrolysis of catalyst-carbocation intermediates .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-tetrahydro-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-tetrahydro-pyran-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.
Industry: It is utilized in the fragrance industry due to its pleasant odor and stability
Mecanismo De Acción
The mechanism of action of 2-Methyl-tetrahydro-pyran-4-OL involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
Comparación Con Compuestos Similares
Tetrahydropyran: A structurally similar compound with a six-membered ring containing one oxygen atom.
2H-Pyran: Another related compound with a similar ring structure but different chemical properties.
Uniqueness: 2-Methyl-tetrahydro-pyran-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
2-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)



